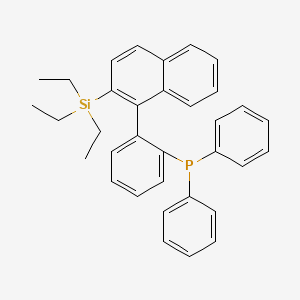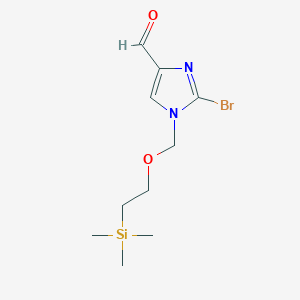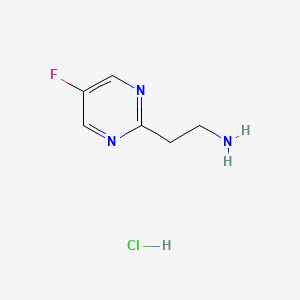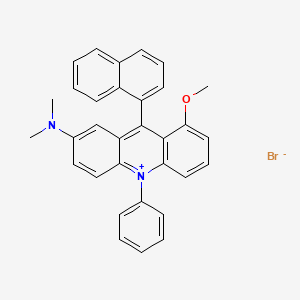
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a dimethylamino group, a methoxy group, and a naphthalen-1-yl group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-yl derivatives with dimethylamine and methoxy-substituted phenylacridinium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while reduction can produce corresponding alcohols or amines .
科学的研究の応用
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular components, altering their function and leading to various biological effects. For example, it may interact with DNA or proteins, disrupting their normal activity and inducing cell death in cancer cells .
類似化合物との比較
Similar Compounds
1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN): Known for its solvatochromic properties and used in fluorescence studies.
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one: Exhibits similar photophysical properties and is used in similar applications.
Uniqueness
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
特性
分子式 |
C32H27BrN2O |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
8-methoxy-N,N-dimethyl-9-naphthalen-1-yl-10-phenylacridin-10-ium-2-amine;bromide |
InChI |
InChI=1S/C32H27N2O.BrH/c1-33(2)24-19-20-28-27(21-24)31(26-16-9-12-22-11-7-8-15-25(22)26)32-29(17-10-18-30(32)35-3)34(28)23-13-5-4-6-14-23;/h4-21H,1-3H3;1H/q+1;/p-1 |
InChIキー |
LFMBZCFZSVCYFM-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C(C3=C(C=CC=C3OC)[N+](=C2C=C1)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


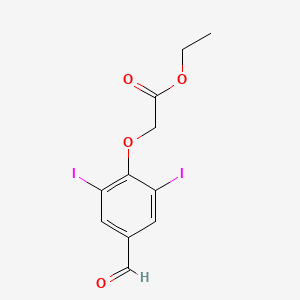

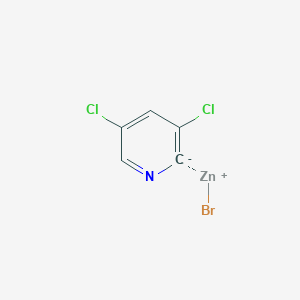
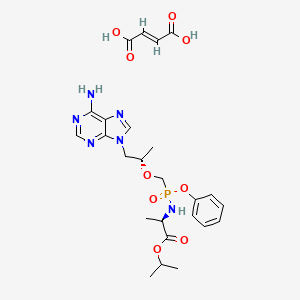
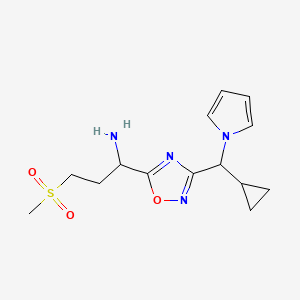
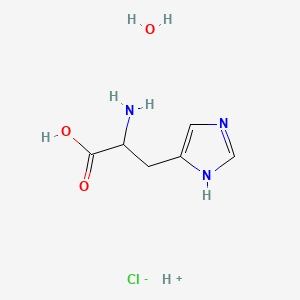


![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
